molecular formula C14H20N6O6S B15137630 S-adenosylhomocysteine sulfoxide

S-adenosylhomocysteine sulfoxide

Cat. No.: B15137630
M. Wt: 400.41 g/mol
InChI Key: UCALNDAYBFUTCI-FHYXIRQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-adenosylhomocysteine sulfoxide is a derivative of S-adenosylhomocysteine, which is a product of enzymatic transmethylation reactions involving S-adenosylmethionine. This compound has garnered attention due to its role as an inhibitor in various biochemical processes, particularly those involving methyltransferases .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-adenosylhomocysteine sulfoxide can be synthesized through the oxidation of S-adenosylhomocysteine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through chromatographic techniques .

Industrial Production Methods

The stability of the compound is maintained by storing it in neutral solutions containing stabilizing agents like thiodiglycol .

Chemical Reactions Analysis

Types of Reactions

S-adenosylhomocysteine sulfoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide, peracids, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or slightly acidic conditions to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized derivatives and substituted compounds, depending on the reagents and conditions used .

Mechanism of Action

S-adenosylhomocysteine sulfoxide exerts its effects by inhibiting enzymes that utilize S-adenosylmethionine as a methyl donor. It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing the methylation process. This inhibition can affect various molecular targets and pathways, including those involved in gene expression and protein function .

Properties

Molecular Formula

C14H20N6O6S

Molecular Weight

400.41 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid

InChI

InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+,27?/m0/s1

InChI Key

UCALNDAYBFUTCI-FHYXIRQRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N

Origin of Product

United States

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